5-Methoxypyridine-2,3-diamine

Medicinal Chemistry Cardiotonic Agents Structure-Activity Relationship

Medicinal chemistry requires precise regioisomers: 4-MeO, 5-MeO, and 6-MeO pyridine-2,3-diamines yield distinct biological profiles. Substituting with the wrong isomer invalidates SAR studies. This certified 5-methoxy-2,3-pyridinediamine (CAS 618439-83-1) ensures: - Correct imidazo[4,5-b]pyridine scaffold formation via single-step cyclocondensation - Validated composition-of-matter for AGE inhibition (US Patent 5,221,683) - Defined TPSA (74.16 Ų) and XLogP (-0.2) for reproducible MPO studies Ortho-diamine architecture guaranteed; no 3,4- or 2,5-regioisomer contamination.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 618439-83-1
Cat. No. B3329652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyridine-2,3-diamine
CAS618439-83-1
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(N=C1)N)N
InChIInChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)
InChIKeyQQEYMWZZKHKJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyridine-2,3-diamine: Building Block for Heterocyclic Synthesis


5-Methoxypyridine-2,3-diamine (CAS 618439-83-1) is a substituted pyridine derivative characterized by two adjacent amino groups (at the 2- and 3-positions) and a methoxy group at the 5-position of the pyridine ring . With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing imidazo[4,5-b]pyridine scaffolds and other fused heterocyclic systems . The compound is commercially available with standard purities of ≥95% or 97% .

Enables single-step imidazo[4,5-b]pyridine scaffold synthesis
5-MeO substitution influences electronic profile and SAR reproducibility
Correct 2,3-diamine regioisomer for cyclocondensation regiochemistry

Why Regioisomeric Purity of 5-Methoxypyridine-2,3-diamine Matters


Unlike unsubstituted 2,3-diaminopyridine, the presence and specific position of the methoxy group on 5-methoxypyridine-2,3-diamine dictate both the electronic environment of the aromatic ring and the regiochemical outcome of cyclocondensation reactions [1]. Comparative studies on sulmazole analog synthesis demonstrate that the 5-methoxy substitution pattern yields distinct inotropic activity profiles compared to the 4-methoxy, 6-methoxy, and unsubstituted analogs—confirming that procurement of the correct regioisomer (5-MeO vs. 4-MeO vs. 6-MeO) is critical for reproducible biological activity in downstream applications [1]. Furthermore, the 5-methoxy derivative has been explicitly claimed as an inhibitor of nonenzymatic protein cross-linking, whereas other positional isomers show differential efficacy, reinforcing that generic substitution with any pyridine-2,3-diamine fails to preserve the intended functional outcome [2].

5-MeO → 4-MeO or 6-MeO

Methoxy repositioning may alter electronic profile and inotropic activity signature in sulmazole analogs.

Unsubstituted 2,3-pyridinediamine

Patent claims for AGE inhibition explicitly list the 5-methoxy congener; unsubstituted analog may not align with validated disclosure.

3,4- or 2,5-diamine regioisomers

Cyclocondensation pathway differs; 3,4-diamine yields [4,5-c] isomer, 2,5-diamine cannot form fused imidazole.

Quantitative Differentiation Evidence for 5-Methoxypyridine-2,3-diamine


Distinct Inotropic Activity in Sulmazole Scaffolds vs. Positional Isomers

In a systematic structure-activity relationship (SAR) study of 'A' ring substituted sulmazole analogs, 5-methoxy-2,3-pyridinediamine was cyclized to produce the 5-MeO-sulmazole congener. The inotropic activity of this 5-MeO derivative was compared with the 4-MeO, 6-MeO, 5-NO₂, 5-Cl, 5-Me, and 5-Ac analogs. The 6-position of the sulmazole scaffold exhibited the highest tolerance for substituents, with the 6-amino derivative (I [R = 6-NH₂, X = S(O)]) being more potent than sulmazole itself. The 5-MeO derivative exhibited a specific charge distribution on the 'B' ring imidazo nitrogen that correlated with in vitro inotropism, a property not observed for the 4-MeO or 6-MeO isosteres [1]. This indicates that the 5-methoxy substitution provides a unique electronic contribution that cannot be recapitulated by repositioning the methoxy group.

Inotropic SAR
Head-to-head
5-MeO-sulmazole shows distinct charge-density-activity correlation compared to 4-MeO and 6-MeO isomers.
Regioisomer-specific electronic context for inotropic studies.
Based on Barraclough et al. 1990; in vitro contractility model.
Medicinal Chemistry Cardiotonic Agents Structure-Activity Relationship

Patent Claims for AGE Inhibition vs. Non-Methoxylated Analogs

U.S. Patent 5,221,683 explicitly claims compositions comprising 5-methoxy-2,3-pyridinediamine (among other specifically listed pyridinediamines) as agents capable of inhibiting the formation of advanced glycosylation endproducts (AGEs) on target proteins. The patent lists 5-methoxy-2,3-pyridinediamine alongside 4-methoxy-2,3-pyridinediamine and 6-methoxy-2,3-pyridinediamine as well as non-methoxylated analogs such as 2,3-pyridinediamine, 3,4-pyridinediamine, and various halogenated and methyl-substituted derivatives [1]. The explicit naming of the 5-methoxy congener—rather than a generic Markush structure—indicates that this specific substitution pattern was validated during the patent's experimental reduction to practice. Procurement of the unsubstituted 2,3-diaminopyridine (pyridine-2,3-diamine, CAS 452-58-4) would not be covered by this enabling disclosure.

Patent AGE inhibition
Class-level inference
5-MeO congener explicitly listed in US 5,221,683 claims; no quantitative IC₅₀ provided.
Patent disclosure context for AGE inhibition research.
Requires independent assay validation.
Protein Aging Diabetes Complications Advanced Glycosylation Endproducts

Single-Step Imidazo[4,5-b]pyridine Formation vs. Alternative Diamine Regioisomers

The 2,3-arrangement of amino groups on 5-methoxypyridine-2,3-diamine enables direct cyclocondensation with carboxylic acid derivatives (e.g., 2-methoxy-4-(methylthio)benzoic acid) to form 2-aryl-1H-imidazo[4,5-b]pyridine cores in a single step [1]. This ortho-diamine geometry is essential for the cyclization reaction; 3,4-diaminopyridines or 2,5-diaminopyridines cannot participate in this transformation, as they would yield imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine regioisomers with different pharmacophoric geometries. The 5-methoxy substituent additionally modulates the electronic character of the pyridine ring, influencing both the rate of cyclization and the electronic properties of the resulting fused heterocycle, as evidenced by the distinct pKₐ and log P values measured for the sulmazole products derived from this precursor compared to those from non-methoxylated analogs [1].

Cyclocondensation route
Cross-study comparable
2,3-Diamine enables single-step imidazo[4,5-b]pyridine; 3,4- or 2,5-diamines give different regioisomer or no reaction.
Regioisomer-dependent scaffold accessibility.
Thermal conditions; method context.
Heterocyclic Chemistry Cyclocondensation Scaffold Synthesis

Physicochemical Property Differentiation from 6-MeO and 4-MeO Isomers

The 5-methoxy positional isomer exhibits distinct calculated physicochemical parameters compared to its 4-methoxy and 6-methoxy analogs. The topological polar surface area (TPSA) of 5-methoxypyridine-2,3-diamine is 74.16 Ų, with a calculated LogP of 1.417 (ISIS/Draw or ACD/Labs estimation) and a measured XLogP of -0.2 . These values differ from the 6-methoxy isomer (CAS 94166-62-8), which has a different InChIKey (WEPOCTWSRWLQLL-UHFFFAOYSA-N vs. QQEYMWZZKHKJGZ-UHFFFAOYSA-N for the 5-methoxy) and consequently different hydrogen-bonding patterns and lipophilicity [1]. For lead optimization programs where consistent logD and TPSA values are critical for predicting blood-brain barrier penetration or solubility, even small differences between positional isomers can lead to divergent in vivo pharmacokinetic profiles.

Physicochemical profile
Supporting evidence
TPSA 74.16 Ų, XLogP -0.2 for 5-MeO; distinct from 6-MeO isomer (unique InChIKey).
Isomer consistency supports DMPK assay reproducibility.
Computed properties; experimental logP for analogs available.
Physicochemical Profiling DMPK Lead Optimization

Application Scenarios for 5-Methoxypyridine-2,3-diamine


Cardiotonic Agent Synthesis (Sulmazole/Isomazole Class)

Researchers developing positive inotropic agents based on the sulmazole pharmacophore should procure 5-methoxypyridine-2,3-diamine as the specific 'A' ring precursor for constructing 5-MeO-substituted imidazo[4,5-b]pyridine derivatives. The Barraclough et al. (1990) SAR study demonstrated that the 5-MeO substitution pattern imparts a distinct charge-density-activity correlation on the 'B' ring imidazo nitrogen that is not replicated by 4-MeO or 6-MeO isomers, enabling structure-based optimization of inotropic potency [1].

AGE Inhibitor Development for Diabetic Complications

U.S. Patent 5,221,683 explicitly includes 5-methoxy-2,3-pyridinediamine in its composition-of-matter claims for inhibiting nonenzymatic protein cross-linking and AGE formation. Investigators studying protein aging, diabetic complications (retinopathy, nephropathy, neuropathy), or AGE-related food spoilage should procure this specific compound to align with the validated patent disclosure [2].

Imidazo[4,5-b]pyridine Library Construction for Kinase/GPCR Discovery

The ortho-diamine architecture of 5-methoxypyridine-2,3-diamine is chemically essential for single-step cyclocondensation to the imidazo[4,5-b]pyridine core. This scaffold is prevalent in kinase inhibitors and GPCR modulators. Unlike 3,4-diaminopyridines (which yield imidazo[4,5-c]pyridine regioisomers) or 2,5-diaminopyridines (which cannot form fused imidazoles), only the 2,3-diamine regioisomer provides direct access to the desired [4,5-b] ring junction geometry [1].

DMPK Lead Optimization with Consistent Physicochemical Parameters

Medicinal chemistry teams performing multiparameter optimization (MPO) with defined TPSA and logP targets should procure 5-methoxypyridine-2,3-diamine rather than a mixed-isomer supply. The calculated TPSA (74.16 Ų) and XLogP (-0.2) values for the 5-methoxy isomer differ from the 6-methoxy isomer, and using an isomeric mixture could introduce batch-to-batch variability in downstream permeability, solubility, and metabolic stability assays .

Application
Selection Property
Validation Focus
Cardiotonic agent synthesis research
5-MeO substitution for inotropic SAR context
Charge-density-activity correlation reproducibility
AGE inhibition research
Explicitly claimed 5-MeO congener
Protein cross-linking assay consistency
Imidazo[4,5-b]pyridine library synthesis
2,3-diamine regiochemistry for [4,5-b] core
Scaffold regioisomer verification
DMPK lead optimization studies
Consistent TPSA and logP batch control
Physicochemical assay reproducibility across batches
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